molecular formula C17H20ClN5O B2604016 1-(3-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea CAS No. 1797222-74-2

1-(3-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

Cat. No.: B2604016
CAS No.: 1797222-74-2
M. Wt: 345.83
InChI Key: LCHVFAJYBLNKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate starting materials such as 2-chloropyrimidine with pyrrolidine under basic conditions.

    Urea formation: The intermediate pyrimidine derivative is then reacted with an isocyanate derivative of 3-chloro-4-methylphenyl to form the final urea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a metal catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Common reagents include halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated or hydrogenated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for the treatment of diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methylphenyl)-3-(pyrimidin-2-yl)urea: Lacks the pyrrolidine group.

    1-(3-Chloro-4-methylphenyl)-3-((4-(morpholin-1-yl)pyrimidin-2-yl)methyl)urea: Contains a morpholine group instead of pyrrolidine.

Uniqueness

1-(3-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is unique due to the presence of both the pyrrolidine and pyrimidine groups, which can confer specific biological activities and interactions that are distinct from other similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-12-4-5-13(10-14(12)18)21-17(24)20-11-15-19-7-6-16(22-15)23-8-2-3-9-23/h4-7,10H,2-3,8-9,11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHVFAJYBLNKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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